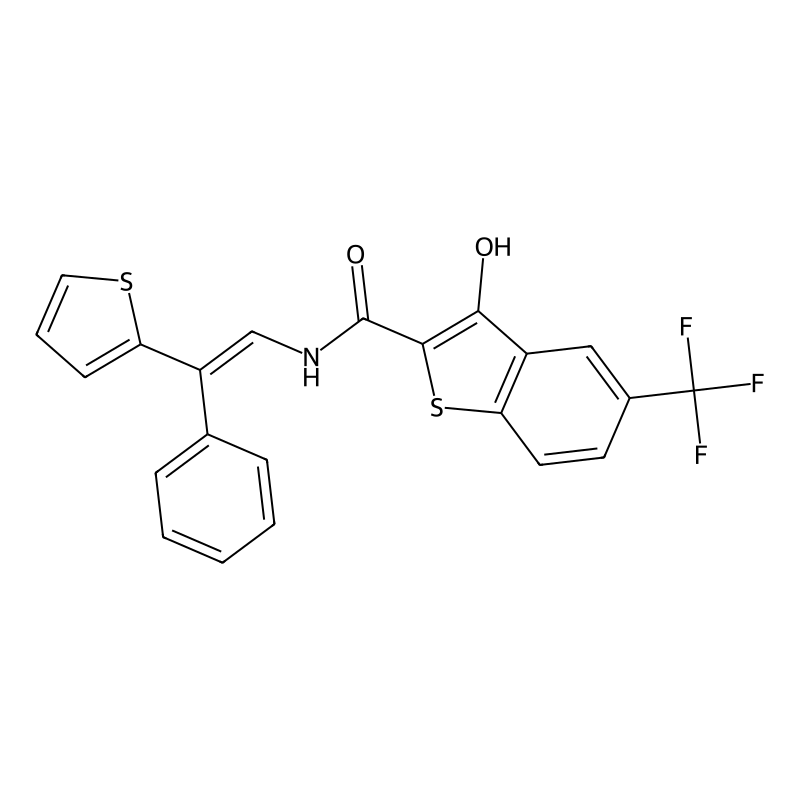

(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a trifluoromethyl group, a hydroxyl group, and a carboxamide functional group. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities. The presence of the thiophene ring and the phenyl group contributes to its chemical stability and potential reactivity in various biological systems.

- Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions, particularly in the presence of nucleophiles.

- Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, which may modify the substituents on the rings.

These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems

(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide exhibits notable biological activities, including:

The synthesis of (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide can be achieved through several methods:

- Condensation Reactions: The synthesis may involve the condensation of appropriate aldehydes or ketones with amines to form the desired vinyl structure.

- Functionalization of Thiophene Rings: Thiophenes can be functionalized using electrophilic aromatic substitution or nucleophilic addition techniques to introduce various substituents.

- Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through methods such as the use of trifluoromethylating agents in nucleophilic substitution reactions.

These synthetic pathways allow for the creation of various derivatives with potentially enhanced biological activities

The unique properties of (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide suggest several applications:

Interaction studies are crucial for understanding how (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide interacts with biological macromolecules:

- Protein-Ligand Binding Studies: Investigations into how this compound binds to specific proteins can elucidate its mechanism of action.

- Molecular Docking Studies: Computational studies can predict how this compound interacts with target enzymes or receptors, aiding in drug design efforts.

These studies provide insights into the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Indole ring with fluorine substitution | Anticancer, Antimicrobial |

| 4-Trifluoromethylbenzamide | Trifluoromethyl group on benzamide | Antioxidant, Anti-inflammatory |

| 3-Thiophenecarboxylic acid | Thiophene ring with carboxylic acid | Antimicrobial, Antioxidant |

The uniqueness of (E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological properties compared to these similar compounds .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Dates

2: Bailey PJ, Dallob AL, Allison DL, Anderson RL, Bach T, Durette PL, Hand KM, Hopple SL, Luell S, Meurer R, et al. Pharmacology of the dual inhibitor of cyclooxygenase and 5-lipoxygenase 3-hydroxy-5-trifluoromethyl-N-(2-(2-thienyl)-2-phenyl-ethenyl)-benzo (b)thiophene-2-carboxamide. Arzneimittelforschung. 1988 Mar;38(3):372-8. PubMed PMID: 3132928.

3: Barr RM, Black AK, Dowd PM, Koro O, Mistry K, Isaacs JL, Greaves MW. The in vitro 5-lipoxygenase and cyclo-oxygenase inhibitor L-652,343 does not inhibit 5-lipoxygenase in vivo in human skin. Br J Clin Pharmacol. 1988 Jan;25(1):23-6. PubMed PMID: 2835975; PubMed Central PMCID: PMC1386610.

4: Gresele P, Arnout J, Deckmyn H, Vermylen J. L-652,343, a novel dual cyclo/lipoxygenase inhibitor, inhibits LTB4-production by stimulated human polymorphonuclear cells but not by stimulated human whole blood. Biochem Pharmacol. 1987 Oct 15;36(20):3529-31. PubMed PMID: 2823826.

5: Tischler A, Bailey P, Dallob A, Witzel B, Durette P, Rupprecht K, Allison D, Dougherty H, Humes J, Ham E, et al. L-652,343: a novel dual 5-lipoxygenase/cyclooxygenase inhibitor. Adv Prostaglandin Thromboxane Leukot Res. 1986;16:63-6. PubMed PMID: 2949565.